3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide
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Overview
Description
3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-[(furan-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that features a piperazine ring, a thiophene ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-[(furan-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that are later removed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-[(furan-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield thiol derivatives.
Scientific Research Applications
3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-[(furan-2-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Materials Science: The unique electronic properties of the thiophene and furan rings make this compound a candidate for use in organic electronics and conductive polymers.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action for 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-[(furan-2-yl)methyl]thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as neurotransmitter receptors or enzymes, through its piperazine and thiophene moieties. These interactions can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl}-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
What sets 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-[(furan-2-yl)methyl]thiophene-2-carboxamide apart from similar compounds is its combination of a piperazine ring with both thiophene and furan rings. This unique structure provides a distinct set of electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H25N3O4S2 |
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Molecular Weight |
459.6 g/mol |
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C22H25N3O4S2/c1-16-5-6-17(2)19(14-16)24-8-10-25(11-9-24)31(27,28)20-7-13-30-21(20)22(26)23-15-18-4-3-12-29-18/h3-7,12-14H,8-11,15H2,1-2H3,(H,23,26) |
InChI Key |
SACBULBTBGOJBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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